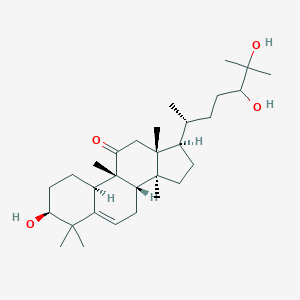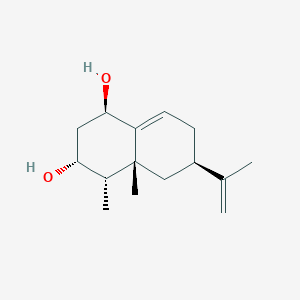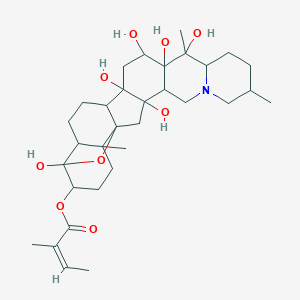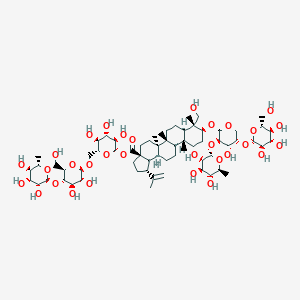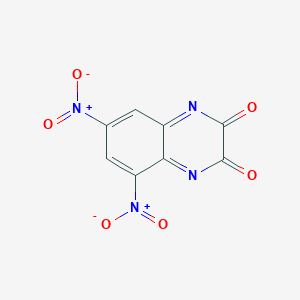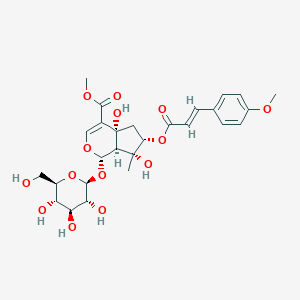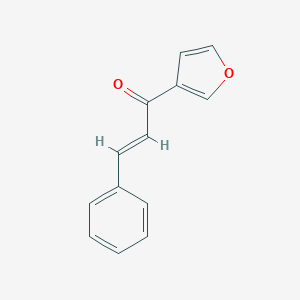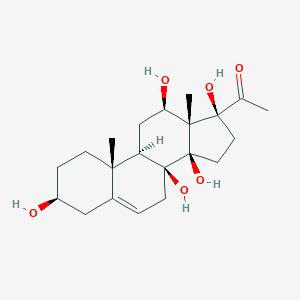
Deacylmetaplexigenin
Overview
Description
- It belongs to the class of steroids and has a molecular weight of 380.48 g/mol .
- The compound is obtained through isolation from the plant, and its structure is characterized by a pregnane backbone with glycosidic modifications.
Deacylmetaplexigenin: (chemical formula: CHO) is a natural compound found in the aerial parts of .
Mechanism of Action
Target of Action
Deacylmetaplexigenin is a pregnane glycoside isolated from Asclepias incarnate . The primary targets of this compound are the stomach and small intestine . It has been found that this compound can cross the blood-brain barrier, indicating that the brain may be another target organ in the treatment of functional dyspepsia (FD) .
Mode of Action
It is known to interact with its targets in the stomach, small intestine, and potentially the brain . The specific interactions and resulting changes are still under investigation.
Biochemical Pathways
It is known to be involved in several signaling pathways which contribute to its antiproliferative, antiangiogenic, antimetastatic, and proapoptotic effects .
Pharmacokinetics
In a study involving normal and FD rats, it was found that the area under the plasma concentration-time curve from time zero to time t (AUC 0-t) of this compound was significantly higher in the FD group than in the normal group . This indicates that the pathological state of FD alters the pharmacokinetic behavior of this compound .
Result of Action
It is known to have antiproliferative, antiangiogenic, antimetastatic, and proapoptotic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pathological state of FD has been found to alter the pharmacokinetic behavior and tissue distribution characteristics of this compound .
Preparation Methods
Synthetic Routes: Deacylmetaplexigenin is primarily obtained from natural sources, and synthetic routes are not commonly reported.
Industrial Production: Industrial-scale production methods for this compound are limited due to its natural origin. It is mainly isolated from the plant material.
Chemical Reactions Analysis
Reactivity: Deacylmetaplexigenin may undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not extensively documented.
Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: Deacylmetaplexigenin’s unique structure makes it an interesting target for chemical studies, although its applications are not well-established.
Biology: Research may explore its potential biological activities, such as interactions with cellular receptors or enzymes.
Medicine: Investigate its pharmacological properties, potential therapeutic effects, or toxicity profiles.
Industry: Limited applications in the industry due to its natural origin.
Comparison with Similar Compounds
- Deacylmetaplexigenin’s uniqueness lies in its specific structure and natural occurrence.
- Similar compounds within the same class (pregnane glycosides) are not as well-characterized.
Properties
IUPAC Name |
1-[(3S,8S,9R,10R,12R,13S,14R,17S)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,14-16,23-27H,5-11H2,1-3H3/t14-,15+,16+,17-,18+,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMZVVNNICECKQ-MNSFQJRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190002 | |
| Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3513-04-0 | |
| Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3513-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


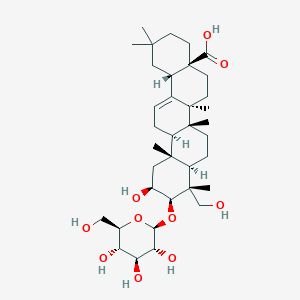
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)

